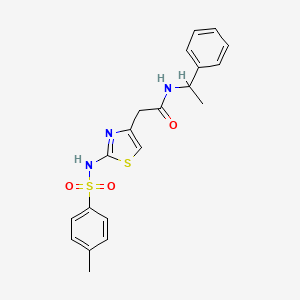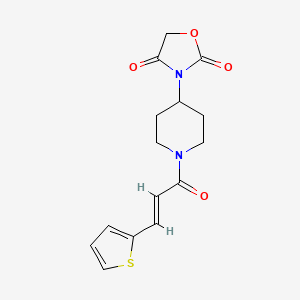
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(1-phenylethyl)acetamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as MPTA and has been the subject of several scientific studies due to its potential applications in various fields.
Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibition : This compound is related to inhibitors of PI3Kα and mTOR, which are crucial in certain cancer therapies. Analogues of this compound with different heterocyclic structures have been explored to improve metabolic stability and efficacy in cancer treatment (Stec et al., 2011).
Anticonvulsant Activity : Derivatives containing a sulfonamide thiazole moiety, similar to the given compound, have been synthesized and evaluated for their anticonvulsant properties. Some of these derivatives showed significant protection against picrotoxin-induced convulsions (Farag et al., 2012).
Carbonic Anhydrase Inhibition : Compounds structurally related to the given molecule have been investigated as inhibitors of human carbonic anhydrase isoforms. These inhibitors have potential applications in treating conditions like cancer, obesity, and epilepsy (Carta et al., 2017).
Antimicrobial Properties : Certain heterocyclic compounds incorporating a sulfamoyl moiety, akin to this compound, have been synthesized and showed promising results as antimicrobial agents (Darwish et al., 2014).
Metabolism Studies : The metabolism of related acetamido-thiazole compounds in various biological systems, including their transformation into different metabolites, has been a subject of study, which is essential for understanding their pharmacokinetics and potential therapeutic applications (Bakke et al., 1981).
Antimalarial and COVID-19 Drug Potential : Some sulfonamide derivatives have been investigated for their antimalarial activity and characterized for their potential as COVID-19 drugs. This includes computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Glutaminase Inhibition for Cancer Treatment : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related to the given compound, have been synthesized and evaluated as glutaminase inhibitors. These inhibitors are researched for their potential in cancer therapy (Shukla et al., 2012).
properties
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-8-10-18(11-9-14)28(25,26)23-20-22-17(13-27-20)12-19(24)21-15(2)16-6-4-3-5-7-16/h3-11,13,15H,12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVOOPFRJQHNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760232.png)

![N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2760237.png)
![2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2760238.png)

![Methyl 2-[(1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2760243.png)


![6-Chloro-3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2760250.png)

![1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2760252.png)

![4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic Acid](/img/structure/B2760254.png)
